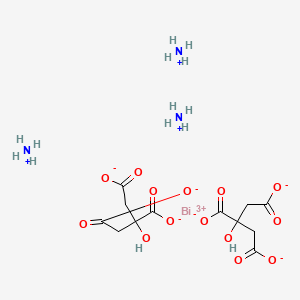

Ammonium bismuth citrate

Description

Historical Trajectories of Bismuth Compounds in Scientific Inquiry

Bismuth has been known since ancient times, though it was often confused with lead and tin due to its similar appearance. wikipedia.org In the mid-1400s, it was used as an alloying material for casting type. ebsco.com It wasn't until 1546 that Georgius Agricola described bismuth as a distinct metal, and in 1753, French chemist Claude François Geoffroy officially identified it as a chemical element. wikipedia.orgebsco.com

The medicinal use of bismuth compounds dates back over three centuries. nih.gov In 1786, Louis Odier reported the use of bismuth subnitrate for treating dyspepsia. nih.govnih.gov Throughout the early 20th century, various bismuth compounds were employed for a range of ailments. "Milk of bismuth," an aqueous suspension of bismuth hydroxide (B78521) and bismuth subcarbonate, was marketed as a treatment for gastrointestinal disorders. wikipedia.org Bismuth compounds, such as sodium bismuth tartrate, were also a key component in treating syphilis before the widespread availability of penicillin in 1943. wikipedia.orgnih.govnih.gov Despite a decline in use with the rise of modern antibiotics, the discovery of Helicobacter pylori led to a renewed interest in bismuth compounds for treating gastrointestinal issues. nih.govnih.gov

Contemporary Significance of Ammonium (B1175870) Bismuth Citrate (B86180) in Chemical and Biological Research

In modern research, ammonium bismuth citrate and other bismuth compounds are significant for their diverse applications, particularly in medicine and biotechnology. nih.govrsc.org Bismuth's low toxicity compared to other heavy metals makes it a valuable element in developing new therapeutic agents. nih.govacs.org

This compound is particularly noted for its role in gastroenterology. It is a component of treatments targeting Helicobacter pylori, the bacterium responsible for many gastric ulcers and gastritis. nih.govsamaterials.com The compound is believed to work by disrupting the bacterial cell wall and inhibiting its growth. samaterials.com

Beyond its use in gastrointestinal treatments, this compound serves as a selective agent in microbiological culture media. chemicalbook.comsigmaaldrich.com It inhibits the growth of certain gram-positive and gram-negative bacteria, allowing for the isolation of specific microorganisms. sigmaaldrich.com In a novel application, recent studies have shown that this compound can enhance the polymerase chain reaction (PCR) amplification of DNA sequences with high guanine-cytosine (GC) content. nih.govmdpi.com This finding opens up new possibilities for its use in molecular biology and genomic research. nih.gov Researchers are also exploring the broader antimicrobial and anticancer potential of various bismuth-based compounds. nih.govresearchgate.net

The synthesis and structural characterization of this compound are also active areas of chemical research. Studies have detailed methods for its preparation and have analyzed its complex crystal structure. researchgate.netgoogle.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂BiN₃O₁₄ | nih.gov |

| Molecular Weight | 641.30 g/mol | nih.gov |

| Appearance | White Powder | sdfine.comamericanelements.com |

| Melting Point | 271°C | americanelements.com |

| Density | 1.8 g/cm³ | americanelements.com |

| Solubility | Soluble in water | chemicalbook.comoxfordlabfinechem.com |

Crystallographic Data for this compound Dihydrate

The crystal structure of this compound dihydrate, [(NH₄)⁺Bi(C₆H₄O₇)⁻] · 2H₂O, has been determined through X-ray crystallography. scispace.com

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | scispace.com |

| Space Group | C2/c | scispace.com |

| a | 1680.5 pm | scispace.com |

| b | 1254.4 pm | scispace.com |

| c | 1040.1 pm | scispace.com |

| β | 91.27° | scispace.com |

| Z | 8 | scispace.com |

In this structure, the citrate acts as both a chelating and a bridging ligand, creating a three-dimensional network. scispace.com The bismuth ion is coordinated by oxygen atoms from the carboxyl and hydroxyl groups of the citrate. scispace.com

Research Findings on this compound in PCR

A 2023 study investigated the use of this compound as an enhancer for PCR of GC-rich gene sequences. nih.govmdpi.com

| Finding | Details | Source(s) |

| Enhanced Amplification | Effectively enhanced the PCR amplification of the GNAS1 promoter region (~84% GC) and the APOE gene (75.5% GC). nih.govmdpi.com | nih.govmdpi.com |

| Optimal Concentration | The most effective concentration for enhancing APOE gene amplification was found to be 22 μM (0.022 mM). mdpi.com | mdpi.com |

| Mechanism | The enhancing effect is thought to be due to surface interactions with PCR components, which can reduce the melting temperature (Tm) of the DNA and facilitate the dissociation of the PCR products. nih.govmdpi.com | nih.govmdpi.com |

| Tm Reduction | The addition of this compound reduced the melting temperature of the APOE gene product by 0.5°C. mdpi.com | mdpi.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

triazanium;bismuth;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.Bi.3H3N/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H3/q;;+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZHAYFWMLLWGG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BiN3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67953-07-5, 25530-63-6, 31886-41-6 | |

| Record name | Bismuth ammonium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium bismuth(3+) salt (2:3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium bismuth citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, ammonium bismuth salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH AMMONIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVR5P41C6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Protocols for Ammonium Bismuth Citrate

Standard Laboratory Synthesis Approaches

Standard synthesis of ammonium (B1175870) bismuth citrate (B86180) typically involves aqueous chemistry, leveraging the solubility and reactivity of bismuth salts and citric acid derivatives. These methods are well-established and allow for the reliable production of the compound.

Precipitation Techniques from Bismuth Salts

A common route to ammonium bismuth citrate involves a multi-step process that begins with the precipitation of an intermediate bismuth compound. Often, the synthesis starts with a bismuth-containing nitric acid solution. From this solution, bismuth citrate (BiC₆H₅O₇) is first precipitated by the addition of citric acid.

The general process can be outlined as follows:

A solution of bismuth nitrate (B79036) is prepared, often by dissolving metallic bismuth in nitric acid.

Citric acid is added to the bismuth nitrate solution, causing the precipitation of bismuth citrate. This step is sensitive to pH and temperature to ensure complete precipitation. For instance, precipitation from nitric acid solutions is effective at a temperature of 60±5 °С with a molar ratio of citrate ions to bismuth ions between 1.1 and 1.2. researchgate.net

The resulting bismuth citrate precipitate is then isolated, washed, and subsequently treated with an ammonium source to form the final this compound complex.

This precipitation method serves to create a high-purity bismuth citrate precursor, which is crucial for the quality of the final this compound product. chalcogen.ro

Direct Reaction with Ammonium Hydroxide (B78521) Solutions

A more direct and simplified method involves the treatment of solid bismuth citrate with an aqueous solution of ammonium hydroxide. scispace.com This process solubilizes the bismuth citrate and forms the desired this compound complex. researchgate.net The reaction is governed by specific stoichiometric and concentration parameters to ensure the formation of the correct product composition, such as NH₄BiC₆H₄O₇·3H₂O. scispace.com

Key parameters for this direct reaction include the molar ratio of ammonium hydroxide to bismuth citrate and the weight ratio of the liquid solution to the solid bismuth citrate. scispace.com The process typically results in a paste-like product which is then dried to obtain the final solid compound. scispace.com In one described method, an this compound solution is prepared by adding 25% ammonia (B1221849) water to a flask containing deionized water, followed by the addition of bismuth citrate in batches until it is completely dissolved. scispace.com

Influence of Precursor Materials on Synthesis Pathways

The choice of precursor materials significantly impacts the synthesis pathway and the characteristics of the final product. The most common bismuth precursor is bismuth (III) nitrate, typically prepared by dissolving bismuth metal in nitric acid. chalcogen.ro From this, an intermediate such as basic bismuth nitrate may be precipitated before its conversion to bismuth citrate. malayajournal.org

Alternatively, bismuth oxocarbonate or bismuth hydroxide can be reacted with a solution of citric acid under boiling conditions to produce the bismuth citrate intermediate. researchgate.net The purity of these initial precursors is paramount, as contaminants like lead, iron, or silver can co-precipitate and compromise the quality of the final this compound. chalcogen.ro The form of the citrate source (e.g., citric acid versus trisodium (B8492382) citrate) can also influence the reaction and the composition of the resulting bismuth citrate compound. researchgate.net

Optimization of Reaction Conditions: Temperature and pH Effects

The synthesis of this compound and its intermediates is highly dependent on reaction conditions, particularly temperature and pH.

Temperature: The temperature affects both the reaction rate and the composition of the product. For the precipitation of bismuth citrate from nitric acid solutions, a temperature of approximately 60°C is often optimal. researchgate.net In the direct reaction of bismuth citrate with ammonium hydroxide, the final drying step is conducted within a specific temperature range of 60-120°C. Temperatures below 60°C make the drying process excessively long, while temperatures above 120°C can lead to the removal of structural water, altering the compound's composition. scispace.com In other protocols, the reaction mixture to form a related bismuth-potassium-ammonium citrate is heated to between 50-90°C. malayajournal.org

pH: The pH of the reaction medium is a critical factor, especially during the precipitation of bismuth citrate intermediates. The precipitation of basic bismuth nitrate is typically carried out at a pH of 0.5-1.2. malayajournal.org The subsequent conversion to bismuth citrate is performed at a pH of 0.4-1.0. malayajournal.org If the pH is too low (less than 0.4), the yield of bismuth citrate decreases due to higher bismuth concentration in the mother liquor. Conversely, if the pH is too high (greater than 1.0), the conversion process becomes significantly slower. malayajournal.org During the final step of dissolving bismuth citrate in the presence of ammonia, the pH is adjusted to the alkaline range of 7-10 to ensure the formation of the desired citrate complex. malayajournal.org

Table 1: Optimized Reaction Parameters for Bismuth Citrate and this compound Synthesis This table is interactive. Click on the headers to sort the data.

| Parameter | Optimal Range | Stage of Synthesis | Rationale / Effect | Source |

|---|---|---|---|---|

| Molar Ratio (NH₄OH:BiCitrate) | 1.0 - 1.5 | Direct reaction | Ensures complete reaction; excess leads to reagent waste. | scispace.com |

| Weight Ratio (liquid:solid) | 0.96 - 2.5 | Direct reaction | Affects product consistency (paste formation). | scispace.com |

| Drying Temperature | 60 - 120 °C | Final product drying | Prevents incomplete drying or compositional changes. | scispace.com |

| Precipitation Temperature | 15 - 35 °C | Basic Bismuth Nitrate | Controls the physical properties of the precipitate. | malayajournal.org |

| Conversion Temperature | 50 - 90 °C | Bismuth Citrate | Increases the rate of conversion from basic nitrate. | malayajournal.org |

| Precipitation pH | 0.5 - 1.2 | Basic Bismuth Nitrate | Optimizes precipitation and yield. | malayajournal.org |

| Conversion pH | 0.4 - 1.0 | Bismuth Citrate | Balances yield and reaction time. | malayajournal.org |

| Final Complexation pH | 7 - 10 | Bismuth-Ammonium Citrate | Ensures dissolution and formation of the final complex. | malayajournal.org |

Advanced Synthesis for Controlled Structural Entities

Beyond standard laboratory preparations, this compound also serves as a valuable precursor in the synthesis of advanced materials with controlled structures, such as nanoparticles.

Hydrothermal Synthesis of Bismuth-Containing Nanosheets Utilizing this compound Precursors

While the direct hydrothermal synthesis of bismuth-containing nanosheets specifically from this compound is not extensively documented in the provided research, the compound is a known precursor for creating other bismuth nanostructures. For instance, a simple method has been developed to fabricate bismuth nanoparticles through the chemical reduction of this compound in an aqueous solution using sodium borohydride. scispace.comacs.org In this process, soluble starch is used as a stabilizing agent to prevent the aggregation of the newly formed nanoparticles. acs.org

The broader field of hydrothermal synthesis is frequently employed to create various bismuth oxides and nanostructures, such as nanowires and nanoparticles, although often using other precursors like bismuth nitrate. rsc.orgnih.gov This method involves a chemical reaction in a sealed, heated aqueous solution, where the temperature and pressure control the nucleation and growth of the crystalline material. nih.gov Given that this compound provides a water-soluble source of both bismuth and a chelating agent (citrate), its potential application in hydrothermal methods for producing controlled morphologies like nanosheets remains an area of interest for materials science. The citrate ligand can influence the growth of nanocrystals, potentially acting as a capping or structure-directing agent.

Mechanochemical Approaches for Product Formation

The primary mechanochemical route involves the high-energy milling of bismuth(III) oxide (Bi₂O₃) and citric acid (H₃C₆H₅O₇). This solid-state reaction is facilitated by the mechanical energy input from the milling process, which induces chemical transformations through repeated fracturing and cold-welding of the reactant particles.

Reaction Scheme:

Bi₂O₃(s) + 2H₃C₆H₅O₇(s) → 2Bi(C₆H₅O₇)(s) + 3H₂O(g)

Recent studies have systematically investigated the parameters influencing the mechanochemical synthesis of bismuth citrate, including the stoichiometric ratio of reactants, milling time, and the use of liquid-assisted grinding (LAG). In LAG, a small amount of a liquid is added to the solid reactants to enhance the reaction kinetics.

Research findings indicate that the stoichiometric ratio of bismuth(III) oxide to citric acid plays a crucial role in achieving a complete conversion to bismuth citrate. A 1:2 molar ratio of Bi₂O₃ to citric acid has been found to be optimal for the formation of the desired product.

The milling conditions, such as frequency and time, are also critical parameters. A typical milling frequency of 30 Hz is employed, with grinding times varying to ensure the completion of the reaction.

Liquid-assisted grinding has been shown to be particularly effective in the synthesis of crystalline bismuth citrate. The addition of a small amount of a liquid, such as water, can significantly improve the crystallinity of the product compared to dry grinding, which often results in an amorphous product.

While the direct mechanochemical synthesis of this compound from bismuth(III) oxide, citric acid, and an ammonium source in a one-pot reaction has not been detailed in the available research, the mechanochemically synthesized bismuth citrate can be readily converted to this compound through a subsequent reaction with an aqueous solution of ammonium hydroxide.

The following tables summarize the experimental conditions and findings from research on the mechanochemical synthesis of bismuth citrate:

Table 1: Reactant and Stoichiometric Ratios for Mechanochemical Synthesis of Bismuth Citrate

| Bismuth Source | Citric Acid Source | Molar Ratio (Bismuth Source:Citric Acid) |

| Bismuth(III) oxide (Bi₂O₃) | Anhydrous citric acid | 1:2 |

| Bismuth(III) oxide (Bi₂O₃) | Citric acid monohydrate | 1:2 |

Table 2: Milling Parameters for Mechanochemical Synthesis of Bismuth Citrate

| Parameter | Value | Notes |

| Milling Type | Vibration-type mill | --- |

| Milling Jars | Stainless steel | --- |

| Milling Balls | Stainless steel | --- |

| Milling Frequency | 30 Hz | --- |

| Grinding Time | 30 - 45 minutes | Varied to achieve complete conversion. |

Table 3: Influence of Liquid-Assisted Grinding (LAG) on Bismuth Citrate Synthesis

| Grinding Method | Liquid Additive | Product Crystallinity |

| Dry Grinding | None | Amorphous |

| Liquid-Assisted Grinding (LAG) | Water | Crystalline |

Structural Elucidation and Spectroscopic Characterization of Ammonium Bismuth Citrate Complexes

Crystallographic Studies and Molecular Architecture

Crystallographic studies, particularly X-ray diffraction, have been fundamental in determining the precise three-dimensional structures of ammonium (B1175870) bismuth citrate (B86180) compounds in their solid state. These analyses have revealed a diversity of structural forms, from simple networks to complex, multi-nuclear clusters.

X-ray diffraction analysis has successfully characterized several crystalline forms of ammonium bismuth citrate. One such compound, this compound dihydrate ([(NH₄)⁺Bi(C₆H₄O₇)⁻] · 2H₂O), crystallizes in the monoclinic space group C2/c. scispace.com Its structure was refined to a final R-value of 0.082. scispace.com Another more complex polymeric compound, (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀, was found to crystallize in the rhombohedral space group R-3̅. researchgate.net A third distinct complex, (NH₄)₄Bi(cit)(Hcit)(H₂O)₂, crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystallographic data for these compounds are detailed in the table below.

Interactive Data Table: Crystallographic Data for this compound Complexes

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| [(NH₄)⁺Bi(C₆H₄O₇)⁻] · 2H₂O | Monoclinic | C2/c | 1680.5 | 1254.4 | 1040.1 | 91.27 | scispace.com |

| (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀ | Rhombohedral | R-3̅ | 17.807 | 17.807 | 31.596 | 90 | researchgate.net |

A significant finding from crystallographic studies is the formation of distinct bismuth-citrate cluster units which serve as building blocks for larger structures. Research has identified a unique dodecanuclear bismuth-oxo citrate cluster, [Bi₁₂O₈(cit⁴⁻)₈]¹²⁻. researchgate.net This large anionic cluster is composed of two hexanuclear [Bi₆O₄(cit⁴⁻)₄]⁶⁻ units. researchgate.net In other crystalline forms, simpler arrangements such as dinuclear subunits are observed. researchgate.net For instance, in the compound (NH₄)₄Bi(cit)(Hcit)(H₂O)₂, the asymmetric unit pairs with itself to form a dinuclear structure with a Bi-Bi contact distance of 5.97 Å. researchgate.net The formation of these dimeric and polynuclear clusters is a recurring motif in the structural chemistry of bismuth citrate complexes. nih.gov

In the solid state, the individual bismuth-citrate cluster units assemble into extended polymeric and supramolecular aggregates. In the case of [(NH₄)⁺Bi(C₆H₄O₇)⁻] · 2H₂O, the citrate ligand acts as both a chelating and a bridging ligand, connecting the bismuth centers into a three-dimensional network. scispace.com The polymeric structure of the dodecanuclear cluster compound is achieved through carboxylate bridges from the citrate ligands, which connect the [Bi₁₂O₈(cit⁴⁻)₈]¹²⁻ units into a larger framework. researchgate.net Within this structure, channels are formed that are occupied by ammonium ions and water molecules. scispace.com

Investigations into the solution behavior of these compounds indicate that the structures can be dynamic. At low pH (below 7), rapid ligand exchange is observed via NMR spectroscopy, suggesting that the citrate ligands are not rigidly bound in solution under these conditions. researchgate.net

The Bismuth(III) ion exhibits a flexible and spacious coordination environment in its citrate complexes, typically accommodating high coordination numbers. In several this compound structures, the bismuth ions are coordinated by nine oxygen atoms. researchgate.net These oxygen atoms are provided by the citrate anions and, in some cases, by water molecules. researchgate.net The citrate ligand demonstrates remarkable versatility in its binding modes. It can act as a chelating ligand, where multiple atoms from the same molecule bind to the bismuth center, and as a bridging ligand, linking different bismuth ions. scispace.com The carboxyl groups of citrate have been observed to coordinate to bismuth in both a monodentate (single-point attachment) and a bidentate (two-point attachment) manner. scispace.comresearchgate.net A striking feature is the covalent bonding of the citrate's central hydroxyl oxygen atom to the bismuth center, highlighting the strong interaction between the ligand and the metal ion. scispace.com This diverse coordination chemistry is central to the formation of the complex cluster and polymeric architectures observed.

Vibrational and Electronic Spectroscopic Characterization

Spectroscopic methods provide further insight into the molecular structure and, specifically, the nature of the chemical bonds within this compound complexes. Infrared spectroscopy is particularly valuable for assessing the binding of the citrate ligand to the bismuth ion.

Infrared (IR) spectroscopy is a powerful technique for probing the coordination of ligands to metal ions. The binding of the citrate ligand to the Bi(III) center induces noticeable shifts in the vibrational frequencies of the ligand's functional groups, particularly the carboxylate (-COO⁻) and hydroxyl (-OH) groups.

When the carboxylate groups of citrate coordinate to bismuth, the frequencies of their symmetric and asymmetric stretching vibrations change compared to those in the free citrate ion. The positions and separation of these bands can provide information on whether the carboxylate is acting in a monodentate, bidentate, or bridging fashion. Similarly, the coordination of the central hydroxyl group to the bismuth ion would alter the frequency of the O-H stretching and bending vibrations. Researchers have used IR spectroscopy to confirm the structural identity of different batches of synthesized this compound, indicating that these complexes have characteristic and reproducible spectral fingerprints. researchgate.net

Interactive Data Table: Expected IR Band Shifts in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination to Bi(III) |

|---|---|---|---|

| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1550-1610 cm⁻¹ | Shift in frequency and/or splitting of bands |

| Carboxylate (-COO⁻) | Symmetric Stretch | ~1300-1420 cm⁻¹ | Shift in frequency |

| Hydroxyl (-OH) | O-H Stretch | ~3200-3500 cm⁻¹ | Broadening and shift to lower frequency |

Raman Spectroscopy for Structural Vibrational Modes

Raman spectroscopy serves as a valuable tool for probing the structural vibrational modes of bismuth citrate complexes. The spectra of these compounds are often compared with that of free citric acid to identify changes in vibrational frequencies upon complexation with bismuth. Studies comparing commercial bismuth citrate, synthesized bismuth citrate structures, and citric acid have shown no significant differences between the commercial and synthesized samples, indicating structural consistency. researchgate.net The infrared and Raman spectra of this compound complexes have been recorded and analyzed in conjunction with their known structural characteristics, providing insights into the coordination environment of the bismuth ion. researchgate.net

The vibrational modes observed in the Raman spectra are characteristic of the citrate ligand's carboxylate and hydroxyl groups and their interaction with the bismuth center. The formation of Bi-O bonds influences the vibrational frequencies of the C=O and C-O stretching modes of the carboxylate groups. Analysis of these spectral features helps in understanding the coordination of the citrate ligand, whether it acts as a monodentate, bidentate, or bridging ligand between bismuth centers. For instance, in polymeric structures, bridging carboxylate groups give rise to distinct vibrational bands compared to terminal carboxylate groups. While detailed peak assignments can be complex due to the polymeric nature and structural diversity of these compounds, Raman spectroscopy confirms the integrity of the citrate ligand within the complex and provides a fingerprint for different structural motifs. researchgate.netsibran.ru

Table 1: Summary of Raman Spectroscopy Findings for Bismuth Citrate Complexes

| Feature | Observation | Significance |

| Comparison | Spectra of commercial and synthesized bismuth citrate show no apparent differences. researchgate.net | Indicates consistency in the bulk structure of the material regardless of the source. |

| Ligand Integrity | Peaks corresponding to citric acid are present but shifted upon complexation. researchgate.net | Confirms the coordination of the citrate ligand to the bismuth center. |

| Structural Information | Spectra are discussed in relation to known crystal structures to understand coordination. researchgate.net | Helps correlate vibrational modes with specific Bi-O bonding environments and polymeric structures. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Behavior and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is instrumental in elucidating the behavior and dynamics of this compound complexes in aqueous solutions. researchgate.net The solution chemistry of these complexes is dynamic and highly dependent on factors such as concentration and pH. researchgate.netrsc.org

In highly concentrated solutions, ¹H and ¹³C NMR studies have shown that large dodecanuclear bismuth (Bi-12) clusters can aggregate to some extent. As the concentration decreases, this aggregation lessens, resulting in a mixture of species including Bi-12, Bi-24, and other polymeric (Bi-12)n species. researchgate.net In more diluted solutions, these clusters can undergo hydrolytic decomposition, leading to the release of free citrate ions. researchgate.net This behavior highlights the lability of the bismuth-citrate coordination in solution.

The pH of the solution profoundly impacts the complex's dynamics. At a low pH (below 7), rapid ligand exchange is observed, where the citrate ligands quickly associate and dissociate from the bismuth centers. This rapid exchange leads to the averaging of NMR signals for both coordinated and free citrate on the NMR timescale. researchgate.net Conversely, at a high pH, the citrate ligands are much less coordinated to the Bi(III) ion. However, under conditions of high concentration at basic pH, it is possible to detect both coordinated and uncoordinated citrate species. researchgate.net The addition of excess free citrate to a diluted solution can cause the complete decomposition of the cluster species, leading to a rapid ligand exchange process where all citrate molecules become averaged on the NMR time scale. researchgate.net

Table 2: Solution Behavior of this compound by NMR Spectroscopy

| Condition | Observed Behavior | NMR Spectroscopic Evidence |

| High Concentration | Aggregation of Bi-12 clusters into larger species (Bi-24, (Bi-12)n). researchgate.net | Broadening of signals; distinct resonances for aggregated forms. |

| Decreasing Concentration | Decrease in the order of aggregation. researchgate.net | Sharpening of signals; appearance of resonances for smaller cluster units. |

| Dilute Solution | Hydrolytic decomposition of clusters and release of free citrate. researchgate.net | Appearance of sharp signals corresponding to free citrate ions. |

| Low pH (< 7) | Rapid ligand exchange between coordinated and free citrate. researchgate.net | Averaged ¹H and ¹³C signals for all citrate species. |

| High pH | Citrates are weakly coordinated to Bi(III). researchgate.net | Signals predominantly from uncoordinated citrate, though coordinated species can be detected at high concentrations. |

Complexation Chemistry of Bismuth(III) with Citrate and Ammonium Ligands

Speciation Studies of Bismuth(III)-Citrate Complexes as a Function of pH

The speciation of bismuth(III)-citrate complexes in aqueous solution is heavily dependent on pH. Bismuth(III) has a strong tendency to hydrolyze, a process that begins at pH values close to zero in dilute solutions. nih.govroyalholloway.ac.uk The presence of citrate, a strong chelating agent, competes with hydrolysis and leads to the formation of various complex species whose existence and structure are dictated by the pH of the medium.

At low pH values (e.g., pH < 2), bismuth-citrate complexes form, but the system can be dynamic. For example, studies on the binding of [Bi(cit)]⁻ have been conducted at pH 2.6. nih.gov In the acidic environment of the stomach, bismuth-containing pharmaceuticals are thought to form protective coatings, likely consisting of BiOCl and various bismuth citrate complexes. nih.gov As the pH increases, the deprotonation state of citric acid changes, influencing the nature of the resulting bismuth complexes. The solubility of bismuth(III) is also strongly pH-dependent, with a minimum solubility observed in the pH range of 2 to 3.5. nih.gov

At neutral and basic pH, the structure and stability of the complexes change significantly. In basic solutions, which are often achieved by adding ammonia (B1221849), highly soluble and stable polynuclear bismuth-oxo citrate clusters can form. researchgate.net However, at very high pH, the coordination of citrate to Bi(III) is significantly reduced. researchgate.net The composition and framework of the resulting bismuth citrate complexes are influenced by pH, as it affects the protonation level of the citrate ligands and the formation of oxo or hydroxo bridges between bismuth centers. nih.gov

Role of Ammonium Ions in Complex Stabilization and Solubility

Ammonium ions play a crucial role in the chemistry of this compound, primarily by influencing the solubility and stabilization of the complex. Bismuth citrate itself is poorly soluble in water. google.com However, its solubility increases dramatically in the presence of ammonia or ammonium hydroxide (B78521). google.comresearchgate.net This is because the addition of ammonia increases the pH, facilitating the deprotonation of citric acid's carboxylic acid and hydroxyl groups, which enhances their ability to chelate the Bi(III) ion.

Bismuth-Ligand Interaction Mechanisms and Stoichiometry

The interaction between bismuth(III) and citrate is a classic example of metal-ligand coordination chemistry, where the citrate ligand utilizes its carboxylate and alcohol oxygen atoms to bind to the bismuth center. Bismuth(III) is typically coordinated by multiple oxygen atoms, often with a coordination number of nine. researchgate.net The citrate ligand can coordinate in various ways, including bidentate chelation through two carboxylate groups. researchgate.net

The stoichiometry of these complexes can be complex due to the tendency of bismuth(III) to form polynuclear oxo- or hydroxo-bridged clusters. A well-characterized example is the dodecanuclear cluster with the formula (NH₄)₁₂Bi₁₂O₈(cit⁴⁻)₈₁₀. researchgate.net In this structure, the core consists of twelve bismuth atoms and eight oxide ions, which are then coordinated by eight fully deprotonated citrate (cit⁴⁻) ligands. researchgate.net This dodecanuclear unit can be seen as being composed of two hexanuclear [Bi₆O₄(cit⁴⁻)₄]⁶⁻ clusters. researchgate.net

Another fundamental structural motif in bismuth citrate chemistry is the dinuclear unit [Bi(cit)₂Bi]²⁻, which can act as a building block for larger polymeric structures. nih.gov These dinuclear units can link together to form sheets and three-dimensional polymers, which is relevant to the protective action of colloidal bismuth subcitrate. nih.gov The Bi-O bond distances in these complexes vary, with the shortest contact often being to the alcoholic oxygen of the citrate ligand (around 2.12 Å), while other Bi-O distances can be as long as 3.0 Å. researchgate.net The specific stoichiometry and interaction mechanism depend heavily on the reaction conditions, including the Bi/citrate ratio, pH, and the presence of counter-ions like ammonium. researchgate.netnih.gov

Advanced Research on Mechanisms of Action

Molecular Mechanisms in Biological Systems (In Vitro Investigations)

In vitro research provides a controlled environment to dissect the specific molecular interactions of ammonium (B1175870) bismuth citrate (B86180). These investigations have primarily focused on its effects on microbial cells and its capacity to modulate the activity of certain enzymes.

The antimicrobial properties of bismuth compounds like ammonium bismuth citrate are multifactorial. Bismuth ions are known to target several key cellular structures and pathways within microbes, leading to the inhibition of growth and eventual cell death.

While some antibiotics directly inhibit protein or cell wall synthesis, bismuth compounds appear to work through different, albeit complementary, mechanisms. Bismuth enhances the efficacy of growth-dependent antibiotics, such as amoxicillin, which function by inhibiting bacterial cell wall synthesis. nih.gov This suggests that while bismuth may not be a primary inhibitor of these specific pathways, its actions on other cellular processes create a state in which the bacteria become more susceptible to antibiotics that do target protein and cell wall construction. nih.govnih.gov

A significant mechanism of action for bismuth is the disruption of bacterial cell membrane integrity. Studies on Helicobacter pylori have shown that exposure to bismuth, even at sublethal doses, induces profound physiological changes. nih.govnih.gov One notable effect is the formation of membrane vesicles (MVs). nih.govasm.orgnih.gov These MVs are enriched with bismuth-binding proteins and appear to function as a defense mechanism, actively extruding the toxic bismuth from the bacterium. nih.govnih.govnih.gov This process, however, represents a significant alteration of the bacterial membrane's normal structure and function. nih.gov Prolonged incubation with bismuth has been reported to cause ultrastructural changes in the bacteria. nih.gov

Bismuth can interfere with bacterial energy metabolism, which is crucial for survival and growth. One proposed mechanism is the inhibition of key enzymes involved in cellular respiration. nih.gov Bismuth has been found to bind to fumarase, an essential enzyme in the tricarboxylic acid (TCA) cycle. nih.gov By inhibiting fumarase, bismuth disrupts this central metabolic pathway, which would in turn impact the cell's ability to produce ATP. The inhibition of ATP synthase is a known target for various antimicrobial agents, as it is the primary source of energy for resistant bacteria. nih.govnih.gov

Bismuth compounds have been shown to effectively inhibit the ability of bacteria to adhere to surfaces. Specifically, in studies involving H. pylori, the presence of colloidal bismuth subcitrate (CBS) was found to decrease the bacterium's adherence to both cultured epithelial cells and human mucosal preparations. nih.gov This anti-adhesive property is a critical aspect of its mechanism, as it prevents the initial step of colonization required for infection.

Beyond its antimicrobial effects, bismuth citrate complexes also interact directly with components of the digestive system, notably the enzyme pepsin. In vitro studies have demonstrated that colloidal bismuth subcitrate (CBS) can inhibit the proteolytic activity of pepsin. nih.govnih.gov

This inhibition is dependent on pH, being most effective in highly acidic environments. nih.gov At a pH of 4.0, CBS shows no significant activity against pepsin. However, at pH 2.0 and pH 1.0, it actively inhibits the enzyme. nih.gov The mechanism of this inhibition is believed to involve an ionic interaction where negatively charged bismuth salts bind to positively charged groups on the pepsin molecule, leading to its inactivation. nih.gov This interaction is reversible. nih.gov This inhibitory action protects the protective gastric mucus layer and important proteins like epidermal growth factor from being degraded by pepsin. nih.gov

The following table summarizes the key findings from in vitro studies on the inhibition of pepsin by a related compound, colloidal bismuth subcitrate.

| Parameter | Value | Conditions | Source |

| IC₅₀ | 2.3 +/- 0.09 mmol/l | pH 1.0 | nih.gov |

| IC₅₀ | 8.9 +/- 0.7 mmol/l | pH 2.0 | nih.gov |

| Apparent Kᵢ (vs. Gastric Mucus) | 2.1 x 10⁻⁴ g/L | Not specified | nih.gov |

| Apparent Kᵢ (vs. Epidermal Growth Factor) | 1.8 x 10⁻² g/L | Not specified | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kᵢ (Inhibition constant) represents the affinity of the inhibitor for the enzyme.

Modulation of Other Biological Pathways at the Molecular Level

This compound, as a member of the broader class of bismuth-containing compounds, is understood to exert its biological effects through the multifaceted interactions of the bismuth(III) ion with various cellular components and pathways at the molecular level. Research into the mechanisms of bismuth compounds, particularly in antimicrobial contexts, has revealed a complex web of interactions rather than a single target. These compounds are known to interfere with crucial metabolic processes within microorganisms.

Integrative proteomic and metabolomic analyses have shown that bismuth can disrupt a wide array of metabolic pathways essential for bacterial growth. nih.gov In pathogens like Helicobacter pylori, bismuth exposure leads to the downregulation of key virulence proteins and disrupts the flagella assembly, which is critical for bacterial colonization. nih.gov Furthermore, it has been observed that bismuth inhibits antioxidant enzymes and disrupts diverse metabolic pathways related to RNA translation, as well as the metabolism of purines, pyrimidines, amino acids, and carbon. nih.gov

Mechanisms in Nucleic Acid Amplification and Modulation

Recent studies have identified a novel application for this compound as an additive in molecular biology, specifically in enhancing Polymerase Chain Reaction (PCR), particularly for templates with high guanine-cytosine (GC) content. nih.govresearchgate.net Its role in these processes is attributed to several distinct but interconnected mechanisms that improve the efficiency, specificity, and yield of nucleic acid amplification.

Influence on Melting Temperature (Tm) of Oligonucleotides and DNA

The melting temperature (Tm) is the temperature at which half of the double-stranded DNA (dsDNA) dissociates into single strands, a critical parameter in PCR. wikipedia.org The amplification of GC-rich DNA sequences is challenging due to the high Tm of these templates, which stems from the three hydrogen bonds between guanine (B1146940) and cytosine. nih.gov Additives that can lower the Tm can facilitate the denaturation step of PCR, allowing the polymerase to access the template strands.

This compound has been demonstrated to reduce the melting temperature of PCR products. nih.gov In studies involving the amplification of a 322 base-pair product, the addition of this compound to the reaction mixture resulted in a measurable decrease in the Tm. nih.gov This effect helps to overcome the difficulty of denaturing GC-rich DNA templates. nih.govresearchgate.net

Table 1: Effect of this compound on DNA Melting Temperature (Tm)

| Condition | Tm (°C) | Change in Tm (°C) |

|---|---|---|

| Control (without additive) | 92.5 | N/A |

| With this compound (0.022 mM) | 92.0 | -0.5 |

Data sourced from a study on PCR enhancement. nih.gov

Adsorption and Regulation of Polymerase Activity in Reaction Solutions

One of the proposed mechanisms for PCR enhancement by this compound involves its interaction with the DNA polymerase itself. nih.gov It is suggested that the compound can adsorb the polymerase, thereby modulating the concentration of active enzyme available in the reaction solution. nih.gov This regulation can prevent the inhibitory effects of excessive polymerase concentrations and may help to stabilize the enzyme at the high temperatures used in PCR cycling.

This modulatory effect appears to be compatible with a variety of commercially available DNA polymerases. Studies have shown that the addition of this compound can enhance PCR amplification mediated by several different Taq DNA polymerases, indicating a potentially broad utility in various PCR protocols. nih.gov

Facilitation of DNA Product Dissociation in Amplification Processes

In addition to lowering the initial melting temperature of the template DNA, this compound also appears to aid in the dissociation of the newly synthesized DNA products. nih.gov During the denaturation step of each PCR cycle, the amplified dsDNA must separate into single strands to serve as templates for the next round of amplification. Efficient dissociation is crucial for the exponential nature of the PCR process.

Table 2: Influence of this compound on PCR Product Dissociation

| Condition | Dissociation Percentage (%) |

|---|---|

| Control (without additive) | 94.6 |

| With this compound (0.022 mM) | 95.0 |

Dissociation measured at 95°C. Data sourced from a study on PCR enhancement. nih.gov

Enhancement of Specificity and Efficiency in High GC-Content Polymerase Chain Reaction (PCR)

The amplification of DNA sequences with high GC content is notoriously difficult due to the propensity of the template to form stable secondary structures and the difficulty in achieving complete denaturation. nih.govresearchgate.netnih.gov These challenges often lead to low reaction efficiency, non-specific amplification, or complete reaction failure. researchgate.net

This compound has proven to be an effective enhancer for high GC-content PCR. nih.govresearchgate.net Its ability to reduce the melting temperature and facilitate DNA dissociation helps to overcome the inherent difficulties of these templates. nih.gov Studies have demonstrated that the addition of this compound, often in combination with other enhancers like DMSO and glycerol, effectively improves the amplification of challenging targets, such as the GNAS1 promoter region (approximately 84% GC) and the APOE gene (75.5% GC). nih.govresearchgate.net This enhancement results in higher yields of the specific, desired PCR product. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bismuth subcarbonate |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Glycerol |

| Guanine |

Analytical Methodologies for Ammonium Bismuth Citrate Research

Spectrophotometric Approaches for Bismuth(III) Quantification in Complex Matrices

Spectrophotometry remains a fundamental and widely accessible technique for the quantification of bismuth(III) ions. This method is predicated on the reaction of Bi(III) with a chromogenic reagent to form a colored complex, the absorbance of which is measured at a specific wavelength. The intensity of the color is directly proportional to the concentration of bismuth, a relationship governed by the Beer-Lambert law.

Several chromogenic reagents have been successfully employed for the spectrophotometric determination of bismuth. For instance, a simple and sensitive method involves the reaction of bismuth(III) with arsenazo(III) in an acidic solution (pH=1.9) to form a blue, water-soluble complex with a maximum absorption at 612 nm. researchgate.net This method demonstrates good linearity over a concentration range of 0.1–4.25 µg/mL. researchgate.net Another approach utilizes pyrocatechol (B87986) violet in the presence of the surfactant cetyl trimethyl ammonium (B1175870) bromide (CTAB) at pH 3.4, forming a colored complex that absorbs maximally at 648 nm. acs.org The use of surfactants like CTAB can enhance the molar absorptivity and stability of the complex.

The choice of reagent and reaction conditions is critical to minimize interferences from other ions present in the sample matrix. The table below summarizes key parameters for selected spectrophotometric methods for bismuth(III) determination.

| Reagent | pH | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Arsenazo(III) | 1.9 | 612 | 0.1 - 4.25 | 1.9 × 10⁴ |

| Pyrocatechol Violet with CTAB | 3.4 | 648 | 0.2 - 8.0 | 1.72 × 10⁴ |

| 3-Hydroxy-1,2-Benzoquinone | 4-6 | 510 | Not Specified | 2666.7 |

This table presents data from various spectrophotometric methods for the quantification of Bismuth(III). Data compiled from multiple sources. researchgate.netacs.orgcymitquimica.com

Chromatographic and Separation Techniques for Purity and Component Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of the components of ammonium bismuth citrate (B86180) and for assessing its purity. High-performance liquid chromatography (HPLC) and ion chromatography (IC) are particularly powerful in this regard.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of related bismuth compounds, such as bismuth subcitrate. A typical RP-HPLC method for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole (B1676534) utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer (pH 3.5) and methanol. researchgate.net The retention time for bismuth subcitrate under these conditions was found to be 4.661 minutes. researchgate.net While a specific method for ammonium bismuth citrate is not detailed in the provided search results, the principles of this method can be adapted. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

Ion chromatography is another valuable tool, especially for the analysis of the citrate counter-ion and other ionic impurities. IC with suppressed conductivity detection is the technique of choice for citrate determinations and is featured in the United States Pharmacopeia (USP) General Chapter <345> for the assay of citric acid/citrate. thermofisher.com This method typically employs an anion-exchange column and a hydroxide (B78521) eluent to separate citrate from other anions. thermofisher.com

The following table summarizes typical chromatographic conditions for the analysis of bismuth citrate-related compounds.

| Technique | Stationary Phase | Mobile Phase | Detection | Application |

| RP-HPLC | C18 | Phosphate Buffer (pH 3.5) and Methanol | UV | Purity and simultaneous estimation with other drugs |

| Ion Chromatography | Anion-Exchange | Potassium Hydroxide | Suppressed Conductivity | Citrate and other anion quantification |

This table outlines common chromatographic methods applicable to the analysis of bismuth citrate and its components. Data compiled from multiple sources. researchgate.netthermofisher.comthermofisher.com

Electrochemical Methods for Bismuth(III) Detection and Speciation

Electrochemical methods offer high sensitivity and selectivity for the detection and speciation of bismuth(III). These techniques are based on the measurement of electrical properties such as current or potential, which are related to the concentration of the electroactive bismuth species.

Anodic stripping voltammetry (SW-ASV) is a particularly sensitive electrochemical technique for trace determination of Bi(III). This method involves a two-step process: a preconcentration step where bismuth is deposited onto a working electrode, followed by a stripping step where the deposited bismuth is re-oxidized, generating a current peak proportional to its concentration. nih.gov The use of modified electrodes, such as a gold electrode modified with poly(1,2-diaminoanthraquinone), can enhance the sensitivity and selectivity of the method. nih.gov

Bismuth-film electrodes, prepared by depositing a thin film of bismuth onto a substrate like glassy carbon, have emerged as an environmentally friendly alternative to mercury electrodes for stripping voltammetry. mdpi.com These electrodes exhibit excellent performance for the determination of heavy metals and can be used for the indirect analysis of bismuth. mdpi.com

Various voltammetric techniques can be employed, each with its own advantages. For instance, adsorptive cathodic stripping voltammetry in the presence of a complexing agent like cupferron (B1669334) can be used for the simultaneous determination of bismuth(III) and other metal ions. nih.gov

| Technique | Electrode | Principle | Key Features |

| Square-Wave Anodic Stripping Voltammetry (SW-ASV) | Gold electrode modified with poly(1,2-diaminoanthraquinone) | Preconcentration of Bi(III) followed by electrochemical stripping. | High sensitivity and simultaneous detection capabilities. |

| Bismuth-Film Electrode Voltammetry | Glassy carbon or carbon-fiber substrate | In-situ or ex-situ deposition of a bismuth film for subsequent stripping analysis of other metals. | Environmentally friendly alternative to mercury electrodes. |

| Adsorptive Cathodic Stripping Voltammetry | Not specified | Adsorption of a Bi(III)-cupferron complex onto the electrode surface followed by reduction. | Allows for simultaneous determination of multiple ions. |

This table provides an overview of various electrochemical methods for the detection of Bismuth(III). Data compiled from multiple sources. nih.govmdpi.com

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of this compound and can be used to identify and quantify impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes an even more formidable tool for complex mixture analysis.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of organometallic compounds and coordination complexes like this compound. ESI-MS can be used to identify multi-bismuth multi-ligand cluster ions, providing insights into the complex chemistry of bismuth in solution. nih.gov For instance, ESI-MS data has shown that Bi(III) can bind to glutathione (B108866) (GSH) in ratios of 1:1, 1:2, and 1:3. mdpi.com

Applications in Industrial and Environmental Analytical Chemistry

The analytical methodologies described above have significant applications in both industrial and environmental settings. In industry, these techniques are essential for quality control during the manufacturing of bismuth-containing products, including pharmaceuticals and cosmetics. researchgate.netresearchgate.netfao.org For example, accurate quantification of bismuth is crucial in pharmaceutical formulations to ensure efficacy. fao.org

In environmental monitoring, the determination of bismuth in samples such as soil, water, and sediments is important due to the increasing industrial use of bismuth. nih.gov While bismuth is considered less toxic than many other heavy metals, monitoring its concentration in the environment is still necessary. researchgate.netfao.org Techniques like slurry sampling graphite (B72142) furnace atomic absorption spectrometry can be used for the determination of bismuth in environmental samples. nih.gov

The versatility of bismuth and its compounds in various applications, from metallurgy to medicine, underscores the importance of robust and reliable analytical methods for its detection and quantification in diverse and complex matrices. researchgate.netresearchgate.net

Diverse Applications of Ammonium Bismuth Citrate in Non Clinical Research Domains

Utilization in Microbiological Culture Media as a Selective and Indicator Agent

Ammonium (B1175870) bismuth citrate (B86180) serves as a critical component in the formulation of selective microbiological culture media. cenmed.comchemdad.com Its primary function is to inhibit the growth of specific microorganisms while allowing others to flourish, thereby acting as a selective agent. This property is particularly valuable in clinical and environmental microbiology for the isolation of specific pathogens.

For instance, it is a key ingredient in Bismuth Sulfite Agar, a medium designed for the selective isolation of Salmonella typhi and other salmonellae from various samples such as food, water, and sewage. cenmed.comchemdad.com In this medium, ammonium bismuth citrate, in conjunction with brilliant green, suppresses the growth of coliforms and most Gram-positive bacteria. Salmonella species, however, are able to reduce the bismuth ions to metallic bismuth, resulting in the formation of characteristic black colonies with a metallic sheen, which also makes the compound an effective indicator agent. cenmed.comchemdad.com

Similarly, in Nickerson Agar (BIGGY), this compound is used for the isolation and identification of Candida species. cenmed.comchemdad.com The medium's selectivity relies on the ability of bismuth to inhibit the growth of most bacteria, allowing for the unimpeded growth and differentiation of yeast colonies.

Optimization and Enhancement Strategies in Nucleic Acid Amplification Technologies (e.g., PCR)

In the realm of molecular biology, this compound has emerged as a valuable additive for optimizing and enhancing nucleic acid amplification techniques like the Polymerase Chain Reaction (PCR). This is especially true for the amplification of DNA sequences with high guanine-cytosine (GC) content, which are notoriously difficult to amplify due to the formation of stable secondary structures. nih.gov

Research has demonstrated that this compound can effectively enhance the PCR amplification of GC-rich regions, such as the GNAS1 promoter region (~84% GC) and the APOE gene (75.5% GC). nih.gov When used in conjunction with other additives like dimethyl sulfoxide (B87167) (DMSO) and glycerol, it has been shown to improve the yield and specificity of the target amplicon. nih.gov The proposed mechanisms for this enhancement include the reduction of the melting temperature (Tm) of the PCR product and the modulation of Taq polymerase activity. nih.gov For example, the addition of this compound was found to lower the Tm of a 322 bp product by 0.5 °C. nih.gov

The optimal concentration of this compound is crucial, as high concentrations can inhibit the PCR reaction. nih.govresearchgate.net Studies have shown that concentrations around 22 µM can effectively enhance the amplification of the APOE gene, while a concentration of 0.022 mM showed the best results for the GNAS1 promoter. nih.gov

| Target Gene | GC Content (%) | Optimal this compound Concentration | Observed Effect |

|---|---|---|---|

| GNAS1 Promoter | ~84 | 0.022 mM | Significantly enhanced target band intensity nih.gov |

| APOE Gene | 75.5 | 22 µM | Effective enhancement of amplification nih.gov |

Role as a Precursor in the Synthesis of Novel Bismuth-Containing Materials

This compound is a valuable precursor in the synthesis of a wide range of novel bismuth-containing materials. Its solubility and the ability of the citrate ligand to act as a chelating agent and a fuel source during calcination make it an ideal starting material for various synthesis techniques, including hydrothermal methods and citrate pyrolysis.

Bismuth-based materials are central to the field of high-temperature superconductivity. Bismuth citrate is utilized in the synthesis of these complex oxides, such as yttrium barium copper oxide (YBCO) and bismuth strontium calcium copper oxide (BSCCO). physlab.orgrutgers.edu The citrate pyrolysis technique, which uses bismuth citrate as a precursor, is an alternative to traditional solid-state reaction methods. physlab.org This method allows for the creation of high-purity superconducting products in a relatively shorter time frame by ensuring a more homogeneous mixture of the constituent metal ions at the atomic level before thermal decomposition. physlab.org

This compound has been successfully employed as a bismuth source in the facile mild hydrothermal synthesis of two-dimensional (2D) bismuth oxychalcogenide nanosheets, specifically Bi₂O₂S and Bi₂O₂Se. researchgate.net These materials are of great interest for their excellent electronic properties and potential applications in optoelectronic devices and sensors. researchgate.netnih.gov In this synthesis method, the citrate complex helps to control the growth of the nanosheets, limiting their growth along the c-axis and promoting the formation of 2D structures with lateral sizes exceeding 2.0 µm and thicknesses of approximately 5.0 nm. researchgate.net Photodetectors fabricated from these Bi₂O₂Se nanosheets have demonstrated a high responsivity of 75.14 A W⁻¹ and a detectivity of 3.95 × 10¹² Jones. researchgate.net

Bismuth citrate is a key reactant in the fabrication of bismuth subcarbonate ((BiO)₂CO₃) nanotubes. rsc.orgnih.gov These nanotubes, with uniform diameters of about 3–5 nm, are synthesized from bismuth citrate and have shown potential applications due to their unique morphology and properties. rsc.orgnih.gov This synthesis highlights the role of the citrate precursor in directing the formation of specific nanostructures.

Sorption and Extraction Applications in Advanced Chemical Separations

The utility of bismuth citrate extends to the field of analytical chemistry, specifically in the area of chemical separations. It has been investigated as a sorbent material for the selective isolation of specific classes of compounds. Research has demonstrated the use of bismuth citrate as a novel stationary phase in spin columns for the selective and efficient solid-phase extraction of phenolic compounds from natural sources. This application leverages the specific chemical interactions between the bismuth citrate sorbent and the target phenolic analytes, enabling their separation from complex mixtures.

Explorations in Drug Delivery System Development Research

The development of advanced drug delivery systems is a significant area of pharmaceutical research, aiming to enhance the efficacy and reduce the side effects of therapeutic agents. Bismuth citrate and its derivatives are being investigated for their potential as components of novel drug delivery platforms, particularly as metal-organic frameworks (MOFs). nih.govnih.gov MOFs are porous materials with a high surface area, making them suitable for encapsulating and releasing drugs in a controlled manner. nih.gov

Colloidal bismuth subcitrate (CBS), a related compound, has been identified as a flexible, porous, and low-cytotoxicity material, making it a promising candidate for a drug delivery MOF. nih.gov Research has demonstrated the ability to create a CBS-MOF that can encapsulate other molecules. nih.gov The structure of these MOFs contains channels that can house guest molecules, which are held in place through electrostatic interactions. nih.gov

Specific research into bismuth-based MOFs has yielded quantitative data on their drug-loading and release capabilities. For example, a biocompatible bismuth-based MOF, SU-101, demonstrated a high loading ratio of 85.8% for the antibiotic ciprofloxacin. researchgate.netresearchgate.net This MOF also exhibited controlled release of the drug under light illumination, with a maximum release ratio of 95.56%. researchgate.netresearchgate.net The mechanism of this controlled release is attributed to the breaking of hydrogen bonds between the drug and the MOF upon light irradiation. researchgate.net The versatility of such systems is further suggested by the potential for SU-101 to form hydrogen bonds with other drugs like norfloxacin, amoxicillin, tetracycline, and doxorubicin (B1662922) hydrochloride. researchgate.netresearchgate.net

Another study highlighted the use of the MOF HKUST-1 for the absorption and controlled release of pharmaceutical products, including ibuprofen, anethole, and guaiacol, with specific loading amounts reported. The development of bismuth-based materials that can selectively inhibit pathogens while showing excellent biocompatibility with human cells underscores their potential for targeted drug delivery. nih.gov

Table 2: Research Findings on Bismuth Citrate-Based Drug Delivery Systems

| Bismuth-Based System | Drug | Drug Loading Capacity | Maximum Release |

|---|---|---|---|

| SU-101 (Bi-based MOF) | Ciprofloxacin | 85.8% researchgate.netresearchgate.net | 95.56% (under light illumination) researchgate.netresearchgate.net |

| Colloidal Bismuth Subcitrate MOF (CBS-MOF) | Metformin, Isoniazid | Exhibits excellent drug loading ability. nih.gov | Not specified. |

| HKUST-1 (MOF) | Ibuprofen | 0.34 g/g | Controlled release over 16 hours. |

| HKUST-1 (MOF) | Anethole | 0.38 g/g | Controlled release over 22 hours. |

Theoretical and Computational Investigations of Ammonium Bismuth Citrate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and nature of chemical bonding in complex molecules like ammonium (B1175870) bismuth citrate (B86180). While comprehensive DFT studies specifically targeting the entire ammonium bismuth citrate complex are not extensively reported in the literature, the principles and methodologies have been widely applied to various bismuth-containing compounds, providing a framework for understanding its properties. mdpi.commdpi.com

DFT calculations can be employed to optimize the geometry of the bismuth citrate complex, determining bond lengths, bond angles, and coordination geometries around the central bismuth ion. For bismuth(III) complexes, which are common, these calculations can reveal the influence of the stereochemically active 6s² lone pair of electrons on the coordination sphere. This lone pair can lead to distorted geometries, which in turn influence the reactivity and interaction of the complex.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. mdpi.com Furthermore, the distribution of electron density and the nature of the bonds between bismuth and the citrate ligand can be analyzed through techniques like Natural Bond Orbital (NBO) analysis. This would clarify the extent of covalent versus ionic character in the Bi-O bonds formed with the carboxylate and hydroxyl groups of the citrate molecule.

Such computational studies on related bismuth complexes have shown that the choice of ligands and their substituents can significantly modulate the electronic environment of the bismuth center, which has implications for its biological activity and catalytic potential. mdpi.com

Table 1: Representative Theoretical Parameters from Quantum Chemical Calculations of Bismuth Complexes

| Parameter | Description | Typical Information Gained |

| Optimized Geometry | The lowest energy arrangement of atoms, including bond lengths and angles. | Provides the 3D structure of the complex and the coordination environment of the bismuth ion. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and electronic stability of the molecule. |

| Mulliken/NBO Charges | Distribution of electron charges on individual atoms. | Helps in understanding the electrostatic potential and the nature of bonding (ionic vs. covalent). |

| Bond Order | A measure of the number of chemical bonds between two atoms. | Quantifies the strength and nature of the chemical bonds within the complex. |

Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior in an aqueous solution, which is crucial for many of its applications. While direct MD simulations of the complete this compound salt are not widely available, studies on its constituent ions—the hydrated bismuth(III) ion and the citrate anion—offer significant insights. osti.govnih.govresearchgate.netrsc.org

Ab initio molecular dynamics (QMCF-MD) simulations of the hydrated Bi(III) ion have shown that it has a complex and dynamic hydration shell. nih.gov These simulations indicate a high coordination number, with water molecules frequently exchanging between the first and second hydration shells. nih.gov This dynamic nature is a key factor in how the bismuth ion will interact with the citrate ligand in solution.

Similarly, force fields have been developed for the citrate anion to accurately model its behavior in aqueous solutions. researchgate.netrsc.org These simulations provide information on the hydration of the citrate molecule and its conformational flexibility.

By combining the knowledge of the individual ion behaviors, a model for the solution behavior of this compound can be constructed. MD simulations could be used to investigate:

Ion Pairing: The formation and stability of the bismuth-citrate complex in water.

Solvation Structure: How water molecules arrange around the this compound complex.

Dynamics: The translational and rotational motion of the complex and the exchange of water molecules in its hydration shell.

These simulations can help in understanding the solubility and stability of this compound in different environments.

Table 2: Key Insights from Molecular Dynamics Simulations of Bismuth and Citrate Ions in Aqueous Solution

| System | Simulation Type | Key Findings |

| Hydrated Bi(III) ion | Ab initio MD | Dynamic hydration shell with a high coordination number and frequent water exchange. nih.gov |

| Aqueous Citrate | Force-field MD | Detailed information on the hydration structure and conformational preferences of the citrate anion. researchgate.netrsc.org |

Computational Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic signatures of molecules, which can then be compared with experimental data for validation and interpretation. For this compound, theoretical predictions of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly valuable.

DFT calculations can be used to compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the Bi-O bonds, C=O and C-O bonds of the citrate ligand, and N-H bonds of the ammonium ion. This allows for a detailed interpretation of experimental IR spectra.

Similarly, computational methods can predict NMR chemical shifts. For bismuth complexes, this can be challenging due to the presence of the heavy bismuth atom, which requires the inclusion of relativistic effects in the calculations. However, studies on other Bi(III) complexes have demonstrated the feasibility of accurately predicting ¹H and ¹³C NMR spectra using appropriate DFT methods and basis sets. nih.gov Such calculations for this compound would help in assigning the resonances observed in experimental NMR spectra to specific protons and carbons in the citrate ligand, providing confirmation of the complex's structure in solution. Experimental solid-state ¹³C NMR has been used to study the coordination of citrate in other bismuth citrate complexes, and computational predictions could further refine these structural models. rsc.org

Table 3: Computationally Predictable Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameters | Information Obtained |

| Infrared (IR) | Vibrational frequencies and intensities | Assignment of experimental IR peaks to specific molecular vibrations, confirming functional groups and bonding. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) | Assignment of experimental NMR signals to specific atoms, aiding in structure elucidation in solution. |

Theoretical Models for Interaction Mechanisms with Biomolecules and Surfaces

Understanding the interaction of this compound with biological molecules and various surfaces is key to many of its applications. Theoretical models and computational simulations can provide atomistic details of these interactions.

Interaction with Biomolecules: Bismuth compounds are known for their antimicrobial properties, and computational methods like molecular docking and MD simulations are instrumental in exploring their mechanisms of action. mdpi.comresearchgate.net These methods can be used to predict how the bismuth citrate complex might bind to the active sites of proteins and enzymes. By modeling the interactions, it is possible to identify key amino acid residues involved in the binding and to estimate the binding affinity. This information is crucial for understanding how bismuth compounds may inhibit the function of essential biomolecules in microorganisms. mdpi.comnih.gov

Interaction with Surfaces: In materials science, this compound is often used as a precursor for the synthesis of bismuth-containing materials. Theoretical models can be used to understand the initial stages of deposition and growth of these materials on various substrates. For instance, DFT calculations can model the adsorption of the bismuth citrate complex onto a surface, determining the most stable adsorption sites and geometries. This can provide insights into how the complex decomposes and forms bismuth oxide or other bismuth-containing phases.

While specific theoretical models for the interaction of the intact this compound complex with surfaces are not extensively detailed in the literature, the general principles of surface science simulations are applicable. These models would consider factors such as surface energy, adsorption energy, and the electronic interactions between the complex and the substrate to predict the behavior at the interface.

Table 4: Theoretical Approaches for Studying Interactions of Bismuth Citrate Complexes

| Interaction Target | Computational Method | Information Gained |

| Proteins/Enzymes | Molecular Docking, MD Simulations | Prediction of binding sites, binding affinity, and key interacting residues. mdpi.comresearchgate.net |

| Material Surfaces | DFT (Adsorption calculations) | Determination of stable adsorption sites, geometries, and binding energies. |

Q & A

Q. What analytical methods are recommended for quantifying citrate content in ABC, and how are interferences mitigated?

Citrate quantification in ABC can be achieved via ion-pair chromatography using a mobile phase of ammonium sulfate and acetonitrile (98:2 v/v). To minimize interference from metal ions (e.g., Bi³⁺), pre-treatment with chelating agents or pH adjustment is advised. The USP recommends sodium citrate as a reference standard, with detection at 210 nm . Validation should include spike-recovery tests (85–115% acceptable range) and resolution checks against common anions (e.g., phosphate, acetate).

Q. How should ABC be stored to maintain stability in aqueous solutions?